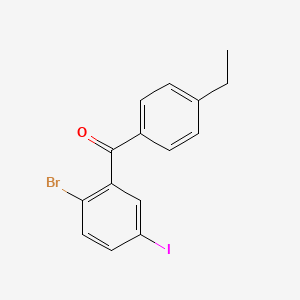

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone

Description

(2-Bromo-5-iodophenyl)(4-ethylphenyl)methanone is a diarylketone derivative featuring a bromine atom at the ortho position and an iodine atom at the para position on one aromatic ring, while the other ring contains a 4-ethyl substituent. The presence of heavy halogens (Br, I) and the ethyl group imparts distinct electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKSRIHGWPCDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The methanone group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, and various oxidizing or reducing agents for modifying the methanone group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

2.1. Intermediate for Drug Synthesis

(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders such as diabetes. It has been identified as a precursor in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in treating type 2 diabetes mellitus .

2.2. Antidiabetic Agents

The compound's derivatives have shown potential in developing new antidiabetic agents, enhancing glucose regulation and improving patient outcomes in metabolic disorders .

3.1. Pesticide Development

In agrochemistry, this compound is utilized as an intermediate in synthesizing various agrochemicals. Its halogenated structure contributes to the efficacy of pesticides and herbicides, making it valuable in agricultural formulations .

3.2. Herbicides

Research indicates that derivatives of this compound can be formulated into herbicides that exhibit selective action against specific weed species while minimizing damage to crops .

Case Study 1: Synthesis of Dapagliflozin

A study highlighted a novel synthetic route for dapagliflozin involving this compound as a key intermediate. The method demonstrated high efficiency with significant yield improvements compared to traditional methods, showcasing its industrial viability .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in agrochemical formulations revealed enhanced efficacy against resistant weed species when used in combination with other active ingredients. The study concluded that optimizing the concentration of this compound could lead to more effective pest management strategies .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for dapagliflozin | Enhances glucose regulation |

| Agrochemicals | Intermediate for pesticide formulations | Improved efficacy against resistant weeds |

| Synthesis Techniques | One-pot synthesis methods | Reduced waste and improved yields |

Mechanism of Action

The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity and binding properties, which can influence various biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogen-Substituted Diarylmethanones

- (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (CAS 1103738-26-6): Replaces bromine with chlorine and ethyl with ethoxy. The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing resonance stabilization compared to the electron-neutral ethyl (-CH₂CH₃) group in the target compound. Chlorine’s smaller atomic radius reduces steric hindrance but lowers polarizability compared to bromine .

- 4'-Bromo-4-iodobenzophenone (CAS 609820-28-2): Bromine and iodine are para-substituted on both rings. Para-substitution allows maximal conjugation, contrasting with the ortho-bromo substitution in the target compound, which introduces steric strain and restricts rotation .

- 2-Bromo-4′-fluoro-5-methoxybenzophenone (CAS 746651-88-7): Methoxy (-OCH₃) and fluoro substituents differ electronically: methoxy is strongly donating, while fluorine is electron-withdrawing. Bromine at the ortho position aligns with the target compound, but iodine’s absence reduces molecular weight and polarizability .

Heterocyclic Methanones

- Thiophen-2-yl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3ad): Incorporates thiophene rings, which are electron-rich due to sulfur’s lone pairs.

Thermal Stability and Decomposition

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole): Decompose at 288.7°C and 247.6°C, respectively, stabilized by extensive hydrogen-bonding networks. The target compound, lacking such intermolecular H-bonds, is expected to exhibit lower thermal stability .

- (4-(4-Ethylphenyl)-5-tosyl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone (3af): Melts at 161–163°C. The ethyl group here mirrors the target compound, but the tosyl (-SO₂C₆H₄CH₃) group introduces additional thermal stability through sulfonyl interactions .

Crystallographic Properties

- Compound 4 (orthorhombic Pbc2₁): Density of 1.675 g·cm⁻³, comparable to halogenated diarylmethanones.

Biological Activity

(2-Bromo-5-iodophenyl)(4-ethylphenyl)Methanone, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine and iodine atom that may influence its reactivity and biological interactions. The presence of these halogens is significant in modulating the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can enhance the compound's lipophilicity, potentially increasing its cellular uptake and bioavailability. The compound is under investigation for its role as:

- Enzyme Inhibitor : It may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulator : It could act on certain receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of halogenated phenyl compounds. For instance, similar compounds have demonstrated significant cytotoxic effects against several cancer cell lines, such as:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | This compound | 10.5 |

| A549 | This compound | 8.3 |

| MCF-7 | This compound | 12.1 |

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial effects. Studies evaluating similar compounds have reported effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Candida albicans | 12 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies

- Synthesis and Evaluation : A study synthesized various brominated phenyl derivatives, including this compound, and evaluated their biological activities using MTT assays against multiple cancer cell lines. The results indicated that halogenated compounds often exhibited enhanced activity compared to their non-halogenated counterparts .

- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic avenue for cancer treatment .

- Pharmacological Profiling : A comprehensive pharmacological profile was established for related compounds, indicating that modifications at specific positions on the phenyl rings could significantly alter biological activity, enhancing selectivity toward desired targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.